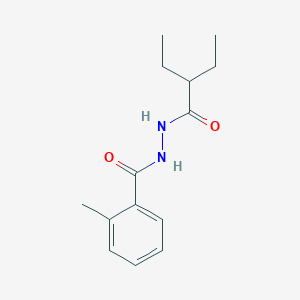

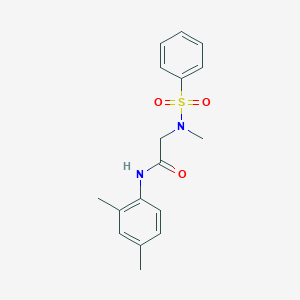

N'-(2-ethylbutanoyl)-2-methylbenzohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including compounds similar to N'-(2-ethylbutanoyl)-2-methylbenzohydrazide, typically involves the reaction of hydrazides with various carbonyl compounds. Although specific synthesis methods for this compound were not directly found, related research indicates the use of elemental analyses, IR, NMR, and single-crystal X-ray diffraction for characterization. These methods are essential for confirming the structure and purity of synthesized compounds, suggesting a detailed and methodical approach to the synthesis of benzohydrazide derivatives (Bharty et al., 2015).

Molecular Structure Analysis

The molecular structure of benzohydrazide compounds is often elucidated using X-ray crystallography, which provides insight into their crystal system, space group, and molecular geometry. For instance, related compounds have been found to crystallize in orthorhombic and monoclinic systems, with specific space groups, highlighting the diversity and complexity of these structures. These studies also reveal the presence of intra- and intermolecular hydrogen bonding, which plays a significant role in stabilizing the molecular structure (Bharty et al., 2015).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, forming complexes with metals or undergoing further modifications to enhance their biological or catalytic activities. The chemical behavior of these compounds is influenced by their ability to form stable complexes, which can be utilized in medicinal chemistry and catalysis. For example, research on similar compounds has shown their potential in forming complexes that exhibit antibacterial activity and nonlinear optical (NLO) behavior, indicating the versatile reactivity and functional applicability of benzohydrazide derivatives (Bharty et al., 2015).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solubility, melting point, and stability, are critical for their practical application. These compounds are generally characterized by good thermal stability, which is essential for their use in high-temperature processes. Additionally, their solubility in various solvents can be tailored by modifying the molecular structure, which is crucial for their application in chemical synthesis and pharmaceutical formulation (Bharty et al., 2015).

Aplicaciones Científicas De Investigación

Polymeric and Solid Lipid Nanoparticles for Agricultural Applications

Polymeric and solid lipid nanoparticles have been studied for their potential in carrying fungicides like Carbendazim and Tebuconazole to plants, demonstrating benefits like improved release profiles, reduced environmental toxicity, and enhanced efficiency in controlling plant fungal diseases (Campos et al., 2015).

Advanced Materials in Electrochemical Applications

N-benzoyl derivatives of amino acids have been explored for enhancing the electrochemical properties of conductive polymers, showing potential for applications in supercapacitors and energy storage materials (Kowsari et al., 2018).

Pharmaceutical and Medicinal Chemistry

Compounds with hydrazide groups have been evaluated for their pharmacological effects, including their use as nucleating agents for polymers like poly(L-lactic acid), indicating potential for medical and pharmaceutical applications by enhancing the material's properties (Kawamoto et al., 2007).

Environmental and Ecotoxicological Research

Studies on the occurrence, fate, and behavior of parabens in aquatic environments have provided valuable insights into the environmental impact of chemical preservatives and their potential risks, contributing to the understanding of how similar compounds might behave in natural ecosystems (Haman et al., 2015).

Propiedades

IUPAC Name |

N'-(2-ethylbutanoyl)-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-11(5-2)13(17)15-16-14(18)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYUEVHJLHQDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NNC(=O)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-ethylbutanoyl)-2-methylbenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)

![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)

![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)

![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)

![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)

![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)

![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)